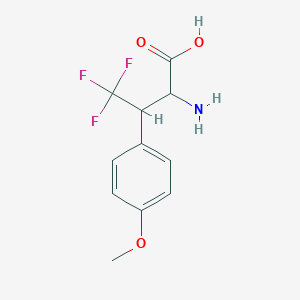
2-Amino-4,4,4-trifluoro-3-(4-methoxyphenyl)butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
- This compound is of interest due to its potential applications in drug design and bioisosteric replacement of leucine.
- It mimics the leucine moiety and can be used as a building block in drug development.
2-Amino-4,4,4-trifluoro-3-(4-methoxyphenyl)butanoic acid: is a compound with a complex name, but let’s break it down:
Méthodes De Préparation
- A notable synthetic route involves the preparation of the (S)-N-Fmoc-2-amino-4,4,4-trifluorobutanoic acid on a large scale.
- Researchers have developed a method using a recyclable chiral auxiliary :
- A Ni(II) complex forms with glycine Schiff base .
- Alkylation with CF₃–CH₂–I under basic conditions yields the alkylated Ni(II) complex.
- Disassembling the complex reclaims the chiral auxiliary and produces the target compound.
- This method has been successfully used to prepare over 300 g of the target compound .
Analyse Des Réactions Chimiques
Reactions: The compound can undergo various reactions, including , , and .
Common Reagents and Conditions:
Major Products: These reactions can yield derivatives with modified functional groups or stereochemistry.
Applications De Recherche Scientifique
Chemistry: Used as a building block for drug design due to its leucine bioisosteric properties.
Biology: Investigated for its impact on protein structure and function.
Industry: May find use in fine chemicals synthesis.
Mécanisme D'action
- The compound’s effects likely involve interactions with specific molecular targets (e.g., receptors, enzymes).
Pathways: Further research is needed to elucidate the precise mechanisms.
Comparaison Avec Des Composés Similaires
- While I don’t have specific data on similar compounds, researchers often compare it to other amino acids or bioisosteres.
- Its uniqueness lies in the combination of trifluoro, methoxyphenyl, and amino acid moieties.
Propriétés
Formule moléculaire |
C11H12F3NO3 |
|---|---|
Poids moléculaire |
263.21 g/mol |
Nom IUPAC |
2-amino-4,4,4-trifluoro-3-(4-methoxyphenyl)butanoic acid |
InChI |
InChI=1S/C11H12F3NO3/c1-18-7-4-2-6(3-5-7)8(11(12,13)14)9(15)10(16)17/h2-5,8-9H,15H2,1H3,(H,16,17) |
Clé InChI |
IOZCLZKUDHEEQJ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C(C(C(=O)O)N)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



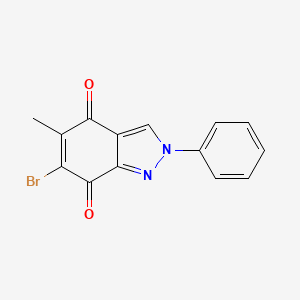

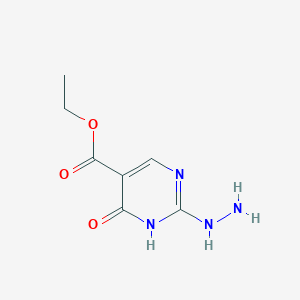
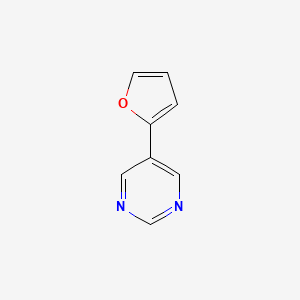
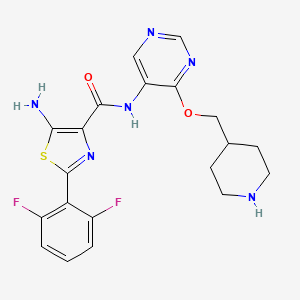

![2-([1,1'-Biphenyl]-4-ylmethoxy)isoindoline-1,3-dione](/img/structure/B13100412.png)
![(6-Bromoimidazo[1,2-b]pyridazin-3-yl)methanol](/img/structure/B13100413.png)
![Tetrahydro-2H-pyrazino[1,2-C]pyrimidine-1,6,8(7H)-trione](/img/structure/B13100421.png)
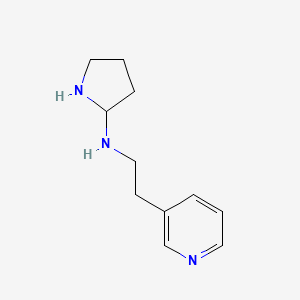


![5-Methyl-[1,2,4]triazolo[4,3-a][1,3,5]triazin-7(1H)-one](/img/structure/B13100442.png)
